Homoveratryl beta-phenylethylamine hydrochloride

Description

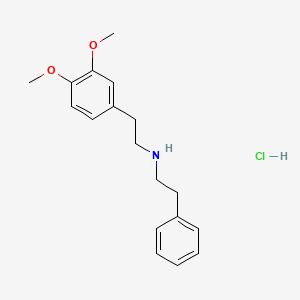

Homoveratryl beta-phenylethylamine hydrochloride is a synthetic compound characterized by a 3,4-dimethoxyphenethylamino (homoveratryl) moiety attached to a beta-phenylethylamine backbone. This structural motif is critical for its interaction with β1-adrenergic receptors, as evidenced by molecular docking studies showing enhanced MolDock scores compared to analogs lacking this group .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c1-20-17-9-8-16(14-18(17)21-2)11-13-19-12-10-15-6-4-3-5-7-15;/h3-9,14,19H,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAFYVNEKALJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCCC2=CC=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956971 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35589-98-1 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-N-(2-phenylethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Amide Reduction for Beta-Phenylethylamine Synthesis

The reduction of amides to amines represents a foundational approach for synthesizing beta-phenylethylamine derivatives. A patented method for phenylethylamine production involves treating phenylacetamide with zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF) and toluene at 90–96°C, achieving an 85% yield. For homoveratryl beta-phenylethylamine, this strategy could be adapted by substituting phenylacetamide with 3,4-dimethoxyphenylacetamide. The reaction proceeds via nucleophilic attack by borohydride at the carbonyl group, followed by cleavage of the C–O bond to generate the primary amine. Key advantages include minimal side reactions and scalability, though the requirement for anhydrous conditions and specialized reductants may limit accessibility.

Nickel-Catalyzed Photoredox Cross-Electrophile Coupling

A cutting-edge method for beta-phenylethylamine synthesis employs nickel/photoredox dual catalysis to couple aliphatic aziridines with aryl iodides. In this protocol, tosyl-protected aziridines react with (hetero)aryl iodides under visible light irradiation, facilitated by an organic photocatalyst (e.g., 4CzIPN) and a nickel complex. For homoveratryl derivatives, 3,4-dimethoxyiodobenzene could serve as the aryl electrophile, while aziridines provide the amine backbone. Mechanistic studies indicate that iodide-mediated ring opening of the aziridine generates an iodoamine intermediate, which undergoes nickel-mediated cross-coupling to form the C–N bond. This method offers regioselectivity and functional group tolerance, though yields for bulky substrates like veratryl derivatives remain uncharacterized.

Reductive Amination of Ketones

Reductive amination between 3,4-dimethoxyphenylacetone and ammonia or primary amines provides a versatile route to beta-phenylethylamines. A patent describing phenylethanolamine beta-agonist synthesis utilizes copper bromide and tert-butylamine in methanol, followed by sodium borohydride reduction to afford secondary amines in 30–37% yields. Applying this to homoveratryl beta-phenylethylamine would involve condensing 3,4-dimethoxyphenylacetone with benzylamine, followed by borohydride reduction. Challenges include controlling overalkylation and optimizing stereochemistry, particularly if chiral centers are present.

Alkylation of Phenethylamine Precursors

N-Alkylation of beta-phenylethylamine with 3,4-dimethoxybenzyl halides offers a direct route to the homoveratryl derivative. A patented procedure for analogous compounds employs dichloromethane as a solvent and potassium carbonate as a base, achieving moderate yields. For instance, reacting beta-phenylethylamine with 3,4-dimethoxybenzyl chloride in acetonitrile at reflux could yield the tertiary amine, which is subsequently protonated with HCl gas to form the hydrochloride salt. This method’s efficiency depends on the electrophilicity of the benzyl halide and the avoidance of polyalkylation.

Hydrochloride Salt Formation

The final step in synthesizing homoveratryl beta-phenylethylamine hydrochloride involves treating the free base with hydrochloric acid. Dissolving the amine in ethanol or diethyl ether and introducing HCl gas precipitates the hydrochloride salt, which is purified via recrystallization from hot isopropanol. Critical parameters include stoichiometric control to avoid excess acid and the use of anhydrous solvents to prevent hydrolysis.

Comparative Analysis of Synthesis Routes

The table below evaluates four key methods based on yield, scalability, and practicality:

Chemical Reactions Analysis

Types of Reactions

Homoveratryl beta-phenylethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

Homoveratryl beta-phenylethylamine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Investigated for its potential use in treating neurological disorders.

Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of homoveratryl beta-phenylethylamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a modulator of monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction leads to changes in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can affect mood, cognition, and behavior.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on key structural analogs synthesized in the same series (compounds 4a–z ), as detailed in Molecules (2014) .

Structural and Receptor Affinity Differences

| Compound ID | Core Structure | Amino Substituent | β1 Activity (MolDock Score) | β2 Activity (MolDock Score) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|---|

| 4y | Diphenylmethanone oxime ether | 3,4-Dimethoxyphenethylamino | High | Moderate | 166–168 | ~435.5 |

| 4e | Cyclohexyl-phenylmethanone | tert-Butylamino | Low | Low | 107–109 | ~333.4 |

| 4f | Cyclohexyl-phenylmethanone | 3,4-Dimethoxyphenethylamino | Moderate | Low | 140–142 | ~441.5 |

| 4g | Phenyl-pyridinylmethanone | Isopropylamino | Low | Moderate | 191–193 | ~314.4 |

| 4h | Phenyl-pyridinylmethanone | tert-Butylamino | Low | Moderate | 180–182 | ~328.4 |

| 4i | Phenyl-pyridinylmethanone | 3,4-Dimethoxyphenethylamino | High | Moderate | 177–179 | ~441.5 |

Key Findings:

Homoveratryl Substituent (3,4-Dimethoxyphenethylamino): Compounds 4y, 4f, and 4i demonstrate superior β1 receptor affinity due to the homoveratryl group’s complementary interactions with the hydrophobic pocket of β1-adrenergic receptors . In contrast, analogs like 4e (tert-butyl) and 4g (isopropyl) exhibit reduced β1 activity, highlighting the homoveratryl group’s critical role in β1 selectivity.

Core Structure Impact: Diphenylmethanone oxime ethers (4y): Higher melting points (166–168°C) suggest enhanced crystallinity and stability compared to cyclohexyl-phenylmethanone derivatives (e.g., 4f: 140–142°C) .

Non-homoveratryl analogs (e.g., 4g) with isopropylamino groups exhibit moderate β2 antagonism, as seen in tracheal relaxation assays .

Physicochemical and Spectroscopic Properties

Mass Spectrometry (MS) :

1H-NMR :

- Homoveratryl derivatives (e.g., 4y ) show distinct aromatic proton signals at δ 6.67–7.18 ppm for the dimethoxyphenyl group, absent in tert-butyl or isopropyl analogs .

Biological Activity

Homoveratryl beta-phenylethylamine hydrochloride (HV-BPEA) is a derivative of beta-phenylethylamine (β-PEA), a naturally occurring trace amine known for its psychoactive properties. This article explores the biological activity of HV-BPEA, focusing on its pharmacodynamics, neurochemical effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Pharmacology

HV-BPEA is characterized by the presence of a homoveratryl group, which enhances its interaction with various neurotransmitter systems. As a monoamine alkaloid, it primarily influences dopaminergic and serotonergic pathways. The compound is believed to act as a central nervous system stimulant, similar to other phenethylamines.

Neurochemical Effects

Research indicates that HV-BPEA modulates neurotransmitter release, particularly dopamine and acetylcholine. Key findings include:

- Dopamine Release : Studies show that HV-BPEA increases extracellular dopamine levels in the nucleus accumbens, suggesting a potential role in reward pathways. This effect appears to be dose-dependent, with significant increases observed at higher concentrations (100 µM) in microdialysis studies in rat models .

- Acetylcholine Modulation : HV-BPEA has been shown to influence acetylcholine release in the striatum. Systemic administration increases acetylcholine levels, while local application can decrease them, indicating complex interactions with dopaminergic receptors .

Behavioral Studies

Behavioral assays have demonstrated that HV-BPEA induces locomotor activity and reinforcing behaviors in animal models:

- Locomotor Activity : In wild-type and heterozygous mice, HV-BPEA administration resulted in a robust increase in locomotor activity. This effect was transient but significant, indicating its stimulant properties .

- Conditioned Place Preference : Self-administration studies reveal that HV-BPEA produces reinforcing effects comparable to other stimulants. Mice conditioned with HV-BPEA showed increased preference for drug-paired environments, highlighting its potential as a substance of abuse .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities of HV-BPEA compared to β-PEA:

| Activity Type | Homoveratryl β-Phenylethylamine Hydrochloride | β-Phenylethylamine |

|---|---|---|

| Dopamine Release | Significant increase at high concentrations | Moderate increase |

| Acetylcholine Release | Increases systemically; decreases locally | Variable effects |

| Locomotor Activity | Robust increase observed | Transient increase |

| Reinforcing Effects | Strong preference in conditioned models | Moderate preference |

Q & A

Q. What are the recommended analytical techniques for characterizing Homoveratryl beta-phenylethylamine hydrochloride?

High-performance liquid chromatography (HPLC) with UV detection is commonly employed to assess purity and quantify impurities. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential. Ensure calibration with certified reference standards, and validate methods using spike-recovery experiments to confirm accuracy .

Q. How should researchers safely handle and store this compound in laboratory settings?

Avoid inhalation of dust or vapors and minimize prolonged exposure. Store in airtight containers under ambient conditions, away from ignition sources. Static discharge precautions are recommended during transfer. Regularly inspect storage integrity to prevent degradation, as improper storage may alter physicochemical properties .

Q. What synthetic routes are documented for this compound?

A common method involves reductive amination of homoveratryl aldehyde with β-phenylethylamine, followed by hydrochloric acid salt formation. Reaction optimization includes pH control (6–8) and temperature monitoring (20–25°C). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) for this compound?

Contradictions often arise from solvent impurities, tautomerism, or isotopic interference. Perform deuterated solvent blank runs and compare spectra with computational predictions (e.g., density functional theory (DFT)-simulated NMR). Cross-validate with alternative techniques like infrared (IR) spectroscopy or X-ray crystallography .

Q. What experimental design strategies optimize reaction conditions for derivatives of this compound?

Use factorial design (e.g., Box-Behnken or central composite design) to evaluate variables (temperature, pH, catalyst concentration). Response surface methodology (RSM) identifies optimal conditions with minimal trial runs. Incorporate in situ monitoring (e.g., Raman spectroscopy) for real-time kinetic analysis .

Q. How can computational methods enhance the development of novel derivatives?

Quantum chemical calculations (e.g., transition state modeling) predict reaction pathways and energy barriers. Machine learning (ML) algorithms trained on existing reaction databases can propose viable synthetic routes. Combine molecular docking studies to assess bioactivity potential, reducing reliance on trial-and-error approaches .

Q. What methodologies address discrepancies in bioactivity data across studies?

Standardize assay protocols (e.g., cell line selection, incubation times) to reduce variability. Meta-analyses of published data with stringent inclusion criteria (e.g., purity ≥98%) help identify trends. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanistic hypotheses .

Data Management and Validation

Q. How should researchers validate impurity profiles during batch-to-batch consistency studies?

Implement forced degradation studies (acid/base hydrolysis, thermal stress) to identify degradation products. Compare impurity thresholds against pharmacopeial guidelines (e.g., ICH Q3A). Use high-resolution MS (HRMS) for unknown impurity identification and toxicity prediction .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

Nonlinear regression (e.g., Hill equation) models dose-response curves. Bootstrap resampling quantifies confidence intervals for EC₅₀ values. For multi-variable interactions, multivariate analysis of variance (MANOVA) accounts for confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.